2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate
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Overview
Description
2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the diazaspiro family, which is known for its diverse applications in medicinal chemistry and material science. The presence of benzyl and tert-butyl groups in its structure adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl 6-tert-butyl 2,6-diazaspiro[35]nonane-2,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, amines, thiols, and strong bases like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane
Uniqueness
2-Benzyl 6-tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate stands out due to its unique combination of benzyl and tert-butyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
IUPAC Name |
2-O-benzyl 8-O-tert-butyl 2,8-diazaspiro[3.5]nonane-2,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-7-10-20(13-21)14-22(15-20)17(23)25-12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJOGZXSGXFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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